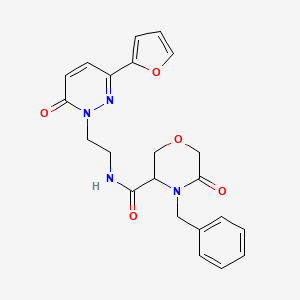
4-benzyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-oxomorpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-benzyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-oxomorpholine-3-carboxamide, with the CAS number 1351587-57-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O5, with a molecular weight of approximately 422.4 g/mol. The structure features a morpholine ring, a pyridazinone core, and a furan moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5 |
| Molecular Weight | 422.4 g/mol |
| CAS Number | 1351587-57-9 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : Cyclization of appropriate precursors to form the pyridazinone structure.
- Introduction of the Furan Moiety : Coupling reactions, often using palladium-catalyzed methods.
- Attachment of the Benzyl Group : Nucleophilic substitution reactions to introduce the benzyl group.
- Formation of the Amide Linkage : Final amide bond formation to complete the structure .
Antitumor Activity
Recent studies have indicated that derivatives of compounds containing furan and pyridazine moieties exhibit significant antitumor properties . For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation .
In vitro studies have demonstrated that this compound can inhibit the growth of human cancer cell lines, including melanoma and leukemia cells. The antiproliferative effects were assessed using MTT assays, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like Doxorubicin .
The proposed mechanism of action for this compound involves:
- Target Interaction : Binding to specific enzymes or receptors involved in cell cycle regulation and apoptosis.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Modulation of Signaling Pathways : The compound may influence pathways such as TGF-beta signaling, which is crucial in cancer progression .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Anticancer Efficacy : A study evaluated a series of benzo[b]furan derivatives, revealing that modifications at specific positions significantly enhanced their antiproliferative activity against cancer cell lines .
- Pharmacological Profile : Another investigation focused on the structural modifications in pyridazine derivatives, highlighting their potential as lead compounds for drug development targeting cancer and other diseases .
特性
IUPAC Name |
4-benzyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c27-20-9-8-17(19-7-4-12-31-19)24-26(20)11-10-23-22(29)18-14-30-15-21(28)25(18)13-16-5-2-1-3-6-16/h1-9,12,18H,10-11,13-15H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLFTRMCGDSNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














